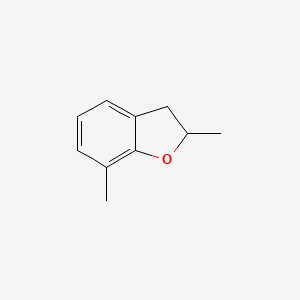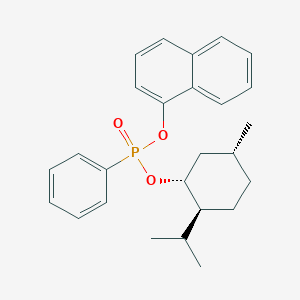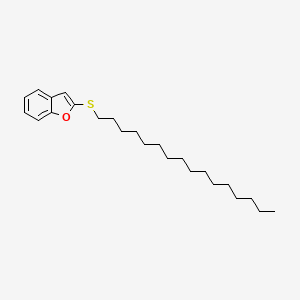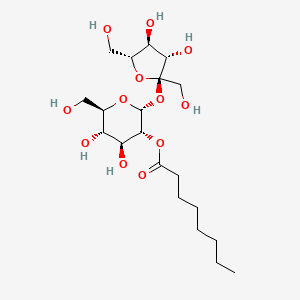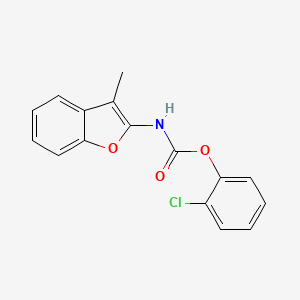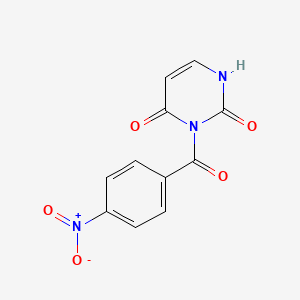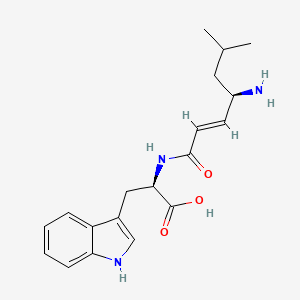![molecular formula C12H16O2S B12902240 2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane CAS No. 111017-45-9](/img/structure/B12902240.png)
2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a 4-methoxyphenylthio group
Méthodes De Préparation
The synthesis of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the tetrahydrofuran ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with thiol groups in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran can be compared with other similar compounds, such as:
2-Methyltetrahydrofuran: A solvent used in organometallic chemistry with higher stability and solubility compared to tetrahydrofuran.
4-Methoxy-2-methylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
The uniqueness of 2-(((4-Methoxyphenyl)thio)methyl)tetrahydrofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in its analogs.
Propriétés
Numéro CAS |
111017-45-9 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)sulfanylmethyl]oxolane |
InChI |
InChI=1S/C12H16O2S/c1-13-10-4-6-12(7-5-10)15-9-11-3-2-8-14-11/h4-7,11H,2-3,8-9H2,1H3 |
Clé InChI |
BLJRZRBLGWJIHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


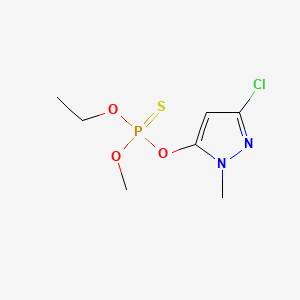
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
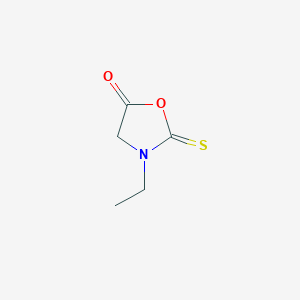
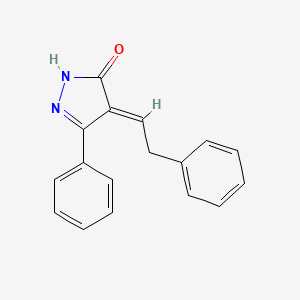
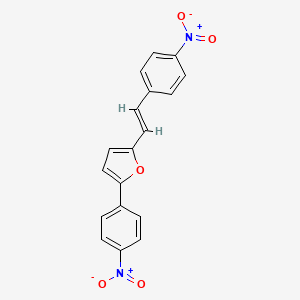
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
